(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate
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Overview
Description
The compound “(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate” is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring (a fused benzene and pyrrole ring) with bromine and chlorine substituents, and a hexadecanoate (16-carbon) chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a long-chain fatty acid derivative, it’s likely to be hydrophobic. The presence of halogens may also affect its reactivity .Scientific Research Applications
- Field : Biochemistry and Molecular Biology .
- Application : BCIP is used for the sensitive colorimetric detection of alkaline phosphatase activity .
- Method : It is often used in combination with nitro blue tetrazolium chloride (NBT). The 5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
- Results : This method allows for the detection of alkaline phosphatase activity, which is commonly conjugated to secondary antibodies .
Immunoblotting, In Situ Hybridization, and Immunohistochemistry
β-Glucuronidase (GUS) Gene Detection
- β-Galactosidase Activity Detection
- Field : Biochemistry and Molecular Biology .
- Application : 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside is a substrate for β-galactosidase .
- Method : The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
- Results : This method allows for the detection of β-galactosidase activity, which is commonly used in histochemistry and bacteriology .
- Alkaline Phosphatase Activity Detection
- Field : Biochemistry and Molecular Biology .
- Application : 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity .
- Method : It is often used in combination with nitro blue tetrazolium chloride (NBT). The 5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
- Results : This method allows for the detection of alkaline phosphatase activity, which is commonly conjugated to secondary antibodies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDWHLFBOAXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370038 |
Source
|
Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
CAS RN |
341972-98-3 |
Source
|
Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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